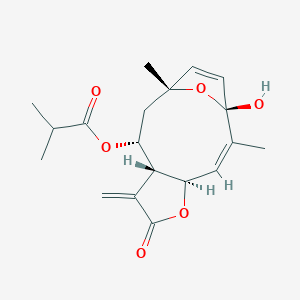

Tagitinin F

Description

Contextualization of Sesquiterpene Lactones in Natural Product Chemistry

Significance of Plant-Derived Bioactive Molecules in Scientific Discovery

Plants are a rich source of bioactive molecules, which have been pivotal in scientific discovery and the development of new therapeutic agents. encyclopedia.pubnih.gov These natural products exhibit a vast range of biological activities, offering novel chemical structures that serve as templates for drug design. encyclopedia.pubnih.gov The exploration of these compounds has led to significant advancements in medicine, pharmacology, and agriculture. encyclopedia.pubnih.govresearchgate.net

Overview of Sesquiterpene Lactones as a Class of Natural Products

Sesquiterpene lactones (SLs) are a major class of secondary metabolites prevalent in the Asteraceae plant family, with over 5000 known compounds. encyclopedia.pubnih.gov Their chemical structure is characterized by a C15 backbone, typically containing a γ-lactone ring. encyclopedia.pub This class of compounds is renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. encyclopedia.pubnih.govbiosynth.com The medicinal properties of plants containing SLs have been utilized in traditional medicine for centuries. nih.gov

Historical Perspective on Tagitinin F Discovery and Initial Characterization

This compound is a sesquiterpene lactone belonging to the germacranolide subclass. scielo.br It was first isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. biosynth.com A phytochemical investigation of Tithonia tagitiflora led to the isolation of six new germacranolides, including this compound. chemfaces.com Initial studies identified its potential, noting its antileukemic activity. chemfaces.comresearchgate.net this compound is often found alongside other related sesquiterpene lactones, such as Tagitinin C, though it is typically a minor compound in the plant. infobibos.com.br

Rationale for Comprehensive Academic Investigation of this compound

The initial discovery of this compound's biological activity has spurred comprehensive academic investigation. Researchers are drawn to its potential therapeutic applications, particularly in oncology and pharmacology, due to its antiproliferative and anti-inflammatory properties. biosynth.com Studies have shown that this compound can modulate various cellular pathways related to inflammation and cancer. biosynth.com Furthermore, its unique mechanism of action, which differs from some other sesquiterpene lactones, makes it a compelling subject for further research. scielo.brinfobibos.com.br For instance, it has been observed to decrease the secretion of inflammatory products by neutrophils without inducing their apoptosis, a desirable characteristic for an anti-inflammatory agent. scielo.brmdpi.comscienceopen.com

The following table provides a summary of key research findings related to the biological activities of this compound:

| Biological Activity | Key Findings | References |

|---|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). infobibos.com.brnih.gov Reduces the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. researchgate.netscielo.brmdpi.com Attenuates carrageenan-induced paw edema. nih.gov | infobibos.com.br, scielo.br, nih.gov, mdpi.com, researchgate.net |

| Anticancer | Exhibits antiproliferative effects against a range of cancer cell lines. biosynth.com Shows selective cytotoxicity to Hep G2 human hepatocellular carcinoma cells. researchgate.net Possesses antileukemic activity. chemfaces.com | biosynth.com, chemfaces.com, researchgate.net |

| Antileishmanial | Shows in vitro activity against Leishmania braziliensis promastigotes and amastigotes. chemfaces.commdpi.com | chemfaces.com, mdpi.com |

| Wound Healing | Reduces neutrophil and macrophage infiltration and stimulates collagen deposition in skin wounds. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUPOHKZSDZNBE-QDHYIOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C=C[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318122 | |

| Record name | Tagitinin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-57-6 | |

| Record name | Tagitinin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59979-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagitinin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagitinin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Origins of Tagitinin F

Botanical Sources of Tagitinin F

The principal botanical source and the plant from which this compound was first identified is Tithonia diversifolia, commonly known as the Mexican sunflower or tree marigold. chemfaces.com This perennial shrub, native to Mexico and Central America, is now widespread in tropical and subtropical regions. iaees.org Phytochemical investigations of T. diversifolia led to the isolation and characterization of a series of germacranolides, including this compound. chemfaces.com While present in the plant, this compound is often found in lower quantities compared to its precursor, Tagitinin C, which is frequently the most abundant sesquiterpene lactone in the leaves. nih.govresearchgate.net Research has shown that this compound can be efficiently produced through a photocyclization reaction of the more readily available Tagitinin C. researchgate.netbiocrick.com

In addition to Tithonia diversifolia, this compound has also been detected in other related species within the Asteraceae family. Notably, its presence has been confirmed in Greenmaniella resinosa, another plant species known to produce sesquiterpenoid compounds. nih.govsmolecule.com The occurrence of this compound and its analogue, Tagitinin C, in both Tithonia diversifolia and Greenmaniella resinosa highlights a shared biosynthetic pathway within this plant family. nih.govnih.gov

Ethnobotanical Significance of Tithonia diversifolia

The scientific interest in Tithonia diversifolia and its constituents, including this compound, is closely linked to its long history of use in traditional medicine across various cultures.

Tithonia diversifolia has a rich history of ethnobotanical use, particularly in Africa and South America, for treating a wide range of ailments. researchgate.net Traditional applications of infusions and extracts from the plant's leaves, stems, and roots have been documented for numerous conditions. researchgate.netnri.org These uses have served as a valuable guide for modern scientific research, prompting investigations into the plant's pharmacological properties.

Table 1: Documented Ethnobotanical Uses of Tithonia diversifolia

| Traditional Use Category | Specific Applications |

| Inflammatory Conditions | Treatment of sprains, fractures, bruises, and muscular cramps. researchgate.netnparks.gov.sg |

| Infectious Diseases | Management of malaria, skin diseases, and measles. researchgate.netnparks.gov.sgtheferns.info |

| Gastrointestinal Issues | Used for constipation, stomach pains, indigestion, and diarrhea. researchgate.netnri.orgpfaf.org |

| Metabolic Disorders | Employed in the traditional management of diabetes. researchgate.net |

| General Ailments | Utilized for fever, sore throat, and liver pains. researchgate.netnri.orgpfaf.org |

| Wound Healing | External application of leaf extracts for wounds and haematomas. pfaf.org |

Modern pharmacological studies have begun to validate many of the traditional uses of T. diversifolia. The plant's efficacy in traditional medicine is often attributed to its complex mixture of bioactive compounds, particularly sesquiterpene lactones. For instance, the traditional use of the plant for treating inflammatory conditions aligns with findings that its extracts and isolated compounds, such as tagitinins (B1237875), possess anti-inflammatory properties. pfaf.org Similarly, its application for infectious diseases is supported by research demonstrating the antimicrobial, antimalarial, and leishmanicidal activities of its extracts and constituents. chemfaces.comnri.orgpfaf.org The plant's use for skin ailments is also substantiated by its documented antimicrobial activity against various bacteria. theferns.infopfaf.org

Phytochemical Profile of this compound-Containing Extracts

Extracts derived from Tithonia diversifolia are chemically complex, containing a diverse array of secondary metabolites. This compound is just one component within this rich phytochemical matrix. Qualitative phytochemical screenings of various extracts (aqueous, methanolic, ethanolic) from the leaves and roots of T. diversifolia have consistently revealed the presence of several major classes of compounds. iaees.orgaijr.orgkabarak.ac.ke

The most studied group of compounds in relation to the plant's biological activity is the terpenoids, specifically sesquiterpene lactones. nri.org Besides this compound, numerous other related sesquiterpene lactones have been isolated from the plant. The most notable is Tagitinin C, which is often the major constituent in leaf extracts, alongside others like Tagitinin A. nih.govmdpi.comnih.gov

Table 2: Major Phytochemicals in Tithonia diversifolia Extracts

| Phytochemical Class | Specific Compounds/Notes |

| Terpenoids | Primarily sesquiterpene lactones, including this compound, Tagitinin A, and the abundant Tagitinin C. mdpi.comresearchgate.net |

| Flavonoids | A significant class of compounds present in the plant. aijr.orgkabarak.ac.ke |

| Alkaloids | Detected in various plant parts, contributing to its bioactivity. kabarak.ac.kesemanticscholar.org |

| Tannins | Commonly found in extracts, known for their astringent properties. aijr.orgkabarak.ac.ke |

| Saponins | Present in both leaf and root extracts. aijr.orgkabarak.ac.ke |

| Phenols | A broad category of compounds identified in the plant. kabarak.ac.kekabarak.ac.ke |

| Coumarins | Detected in the aqueous root extract. kabarak.ac.ke |

| Anthocyanins | Found in the root extract. kabarak.ac.ke |

Localization of this compound Biosynthesis and Storage within Plant Tissues

The biosynthesis and accumulation of this compound, like other sesquiterpene lactones in Tithonia diversifolia, are highly compartmentalized within specialized plant tissues. Research indicates that these compounds are primarily synthesized and stored in glandular trichomes. nih.govresearchgate.netscielo.br These are small, secretory outgrowths on the surface of the plant, particularly on the aerial parts.

Anatomical studies of Tithonia diversifolia reveal that glandular trichomes are most densely concentrated on the abaxial (lower) surface of the leaves. nih.govresearchgate.net This localization suggests a strategic placement for the plant's chemical defenses, as the trichomes can release their bioactive contents upon physical disturbance by herbivores or in response to pathogenic threats. The leaves and inflorescences are the primary sites where these sesquiterpene lactone-rich trichomes are found. nih.gov While this compound is a known constituent of the aerial parts of the plant, its precise quantitative distribution among leaves, stems, and flowers has not been extensively detailed in the available literature. However, the concentration of sesquiterpene lactones in the leaf rinse extract confirms the surface localization in these glandular structures. nih.govresearchgate.net

Co-occurrence with Other Sesquiterpene Lactones and Secondary Metabolites

This compound does not occur in isolation within its botanical sources. Instead, it is part of a complex mixture of other structurally related sesquiterpene lactones and various other classes of secondary metabolites. The specific phytochemical profile can vary depending on the plant species and even environmental conditions.

In its most well-known source, Tithonia diversifolia, this compound is consistently found alongside a suite of other sesquiterpene lactones. The most notable of these are other tagitinins, such as Tagitinin A and Tagitinin C. In fact, Tagitinin C is often the most abundant sesquiterpene lactone in the plant and can be converted to this compound through a photocyclization reaction. Other co-occurring sesquiterpene lactones that have been identified in enriched fractions from T. diversifolia include diversifolin, diversifolin methyl ether, woodhousin, and orizatin. Beyond sesquiterpene lactones, other classes of compounds are also present. For instance, the flavonoid hispidulin has been isolated from T. diversifolia in conjunction with various tagitinins.

In Greenmaniella resinosa, this compound is part of a different, yet equally complex, chemical milieu. This species is known to produce a variety of sesquiterpene lactones belonging to different structural classes, including germacranolides (the class to which this compound belongs), eudesmanolides, and guaianolides.

The co-occurrence of these diverse compounds suggests a synergistic role in the plant's ecological interactions, such as defense against herbivores and pathogens.

Table 1: Co-occurring Secondary Metabolites with this compound in Tithonia diversifolia

| Compound Class | Compound Name |

| Sesquiterpene Lactone | Tagitinin A |

| Sesquiterpene Lactone | Tagitinin C |

| Sesquiterpene Lactone | Diversifolin |

| Sesquiterpene Lactone | Diversifolin methyl ether |

| Sesquiterpene Lactone | Woodhousin |

| Sesquiterpene Lactone | Orizatin |

| Flavonoid | Hispidulin |

Isolation, Purification, and Analytical Characterization of Tagitinin F

Chromatographic Separation Techniques for Tagitinin F Isolation

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for assessing the purity of isolated compounds and for monitoring chromatographic separation processes. While specific retention times for this compound under various HPLC conditions are not universally standardized across all studies, HPLC is routinely employed to confirm the presence and purity of this compound. For instance, studies often use HPLC with UV detection, employing C18 columns and mobile phases consisting of acetonitrile (B52724) and water mixtures, sometimes with acetic acid, to achieve separation phcog.com. HPLC is also used to quantify this compound in extracts phcog.com.

Preparative Chromatography for Enhanced this compound Purity and Yield

Preparative chromatography techniques are essential for obtaining sufficient quantities of pure this compound for further studies. Column chromatography (CC) using silica (B1680970) gel is a common initial step in the purification process. Fractions eluted from CC are then often subjected to further purification. For example, one study described purifying this compound using two-dimensional preparative Thin Layer Chromatography (TLC) with specific solvent systems (e.g., CHCl₃:MeOH (97:3) and hexane:EtOAc (7:3)) after initial silica gel column chromatography scielo.org.mxjmcs.org.mxpsu.edu. Another method for obtaining this compound involves the photocyclization of Tagitinin C, which is more abundant in Tithonia diversifolia, under specific conditions (aqueous medium and light, potentially catalyzed by acid) to yield this compound with high efficiency researchgate.netnih.gov. This photochemical conversion offers a route to increase the yield of this compound.

Spectroscopic and Spectrometric Elucidation of this compound Structure

The definitive characterization of this compound's structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's connectivity, stereochemistry, and molecular weight.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the determination of its molecular formula and structural elucidation. High-Resolution Mass Spectrometry (HRMS) can accurately determine the exact mass of the molecular ion, which, combined with isotopic abundance information, allows for the deduction of the molecular formula mdpi.compg.edu.plpressbooks.pub. Fragmentation analysis, where the molecular ion breaks down into smaller characteristic ions, provides further structural clues. Common fragmentation pathways for sesquiterpene lactones can involve the loss of small neutral molecules or characteristic fragments related to the lactone ring or ester side chains libretexts.orgmiamioh.edu. For this compound, the molecular formula C₁₉H₂₄O₆ has been reported nih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound. Using techniques like Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/ESI-QTOF MS/MS), researchers can obtain accurate mass measurements that allow for the deduction of elemental formulas sciforum.netmdpi.comnih.govcore.ac.ukmdpi.commdpi.comresearchgate.netmdpi.com. For this compound, studies have reported an experimental mass-to-charge ratio (m/z) of approximately 349.1643, consistent with a protonated molecule ([M+H]⁺) of its established elemental formula, C₁₉H₂₄O₆ nih.govcore.ac.uk. This level of accuracy is essential for distinguishing this compound from other structurally similar compounds present in complex extracts.

Table 1: HR-ESI-MS Data for this compound

| Compound | Ion Type | m/z (Experimental) | m/z (Calculated) | Elemental Formula |

| This compound | [M+H]⁺ | 349.1643 | 349.1648 | C₁₉H₂₄O₆ |

Note: Calculated m/z is based on the monoisotopic mass of the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) plays a crucial role in elucidating the structural details of this compound by analyzing its fragmentation patterns. When the precursor ion of this compound is subjected to fragmentation (e.g., via Collision-Induced Dissociation - CID), the resulting fragment ions provide insights into the molecule's substructures and functional groups spectroscopyonline.comjasco.com.brfu-berlin.deudel.edumdpi.comlibretexts.org. While specific fragmentation pathways for this compound are not extensively detailed in all research snippets, it is understood that sesquiterpene lactones, including this compound, exhibit characteristic fragmentation patterns. These often involve losses of small neutral molecules like water (H₂O) or carbon monoxide (CO), as well as rearrangements within the sesquiterpene skeleton jasco.com.br. The similarity of this compound's MS/MS fragmentation to other known sesquiterpene lactones aids in its identification and confirmation within complex mixtures nih.gov.

X-ray Crystallography for Absolute Stereochemistry (where applicable for related compounds)

X-ray crystallography is the gold standard for determining the three-dimensional structure and absolute stereochemistry of organic compounds. While direct X-ray crystallography data for this compound itself is not prominently featured in the provided search results, related compounds, such as Tagitinin A, have undergone such analysis researchgate.netscielo.brresearchgate.net. Studies on Tagitinin A have utilized X-ray diffraction to refine its structural assignments, including the configuration of hydroxyl groups and the conformation of its nine-membered ring researchgate.netscielo.brresearchgate.net. In one instance, X-ray crystallography led to a reassignment of Tagitinin A's C(1) configuration, differing from earlier assignments based on Horeau's Rule researchgate.netscielo.brresearchgate.net. The stereochemistry of related compounds like Acetyltagitinin E has also been supported by X-ray crystallography airitilibrary.com. These studies on related sesquiterpene lactones provide a foundation for understanding the stereochemical intricacies of this compound and its class.

Development of Quantitative Analytical Methods for this compound

Accurate quantification of this compound in plant extracts is essential for research into its biological activities and for quality control of herbal products. Various chromatographic and spectroscopic methods have been developed for this purpose.

HPLC-PDA for Quantification in Plant Extracts

High-Performance Liquid Chromatography coupled with a Photodiode Array (HPLC-PDA) detector is a widely employed technique for the quantification of this compound and related sesquiterpene lactones in plant materials researchgate.netnih.gov. This method allows for the separation of this compound from other co-extracted compounds, followed by its detection and quantification based on its UV absorbance spectrum. Typical chromatographic conditions involve reversed-phase C18 columns, with mobile phases often consisting of mixtures of acetonitrile and water, sometimes acidified with formic or acetic acid researchgate.netnih.govscielo.br. Detection is commonly performed at wavelengths such as 254 nm or 308 nm, which are characteristic absorption maxima for these types of compounds researchgate.netnih.govscielo.br. This method is considered simple, efficient, and reliable for quantitative analysis scielo.br.

Table 2: Typical HPLC-PDA Conditions for Sesquiterpene Lactone Quantification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Zorbax Eclipse XDB-Agilent®, 250 mm × 46 mm × 5 μm) |

| Mobile Phase | Acetonitrile and water (with or without 0.1-0.5% formic/acetic acid) |

| Elution | Isocratic or gradient |

| Flow Rate | ~1.0 mL/min |

| Detection Wavelength | 254 nm or 308 nm |

| Column Temperature | ~40 °C |

UHPLC/ESI-QTOF MS/MS for Dereplication and Profiling

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/ESI-QTOF MS/MS) is a powerful technique for the comprehensive profiling and dereplication of this compound within complex plant extracts sciforum.netmdpi.comnih.govcore.ac.ukmdpi.commdpi.comresearchgate.netmdpi.com. This hyphenated technique combines the high separation efficiency of UHPLC with the high sensitivity and mass accuracy of QTOF MS/MS. It enables the rapid identification of known compounds (dereplication) by comparing their retention times, mass spectra, and MS/MS fragmentation patterns against spectral databases and standards nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. This approach is invaluable for characterizing the phytochemical profile of Tithonia diversifolia and identifying this compound among numerous other metabolites present. Common chromatographic setups include C18 columns with binary gradients of water and acetonitrile, utilizing both positive and negative ionization modes for broader compound coverage sciforum.netmdpi.comcore.ac.ukmdpi.commdpi.comresearchgate.netmdpi.com.

Table 3: Typical UHPLC/ESI-QTOF MS/MS Conditions for this compound Profiling

| Parameter | Condition |

| Column | C18 (e.g., Dionex Acclaim RSLC 120, ACQUITY UPLC BEH C18) |

| Mobile Phase | Binary gradient: Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) |

| Flow Rate | ~0.30-0.8 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI (Positive and Negative) |

| Detector | QTOF MS/MS |

| Temperature | ~35-40 °C |

Metabolomics-Guided Approaches for Targeting this compound in Complex Mixtures

Metabolomics-guided approaches offer a systematic strategy for identifying and targeting specific metabolites, such as this compound, within complex biological or plant mixtures nih.govresearchgate.netmdpi.comcreative-proteomics.comresearchgate.netbiorxiv.org. These approaches integrate advanced analytical techniques, primarily LC-MS, with multivariate statistical analysis (MSA) to correlate metabolic profiles with biological activities or specific compound classes nih.govmdpi.com. By profiling a large number of metabolites simultaneously, metabolomics allows researchers to pinpoint compounds of interest, like this compound, without the need for exhaustive traditional bioassay-guided isolation for every compound nih.govresearchgate.netresearchgate.net. This strategy significantly accelerates the discovery and characterization process, enabling the efficient targeting of bioactive compounds from diverse natural sources.

Biosynthetic Pathways and Chemical Transformations of Tagitinin F

Proposed Biosynthetic Route of Tagitinin F within Tithonia diversifolia

The biosynthesis of sesquiterpene lactones in plants, including those found in Tithonia diversifolia, follows a well-established terpenoid pathway. Tithonia diversifolia is recognized as a rich source of various sesquiterpene lactones, including Tagitinins (B1237875) A, C, and F royalsocietypublishing.orgscielo.brgoogle.comacs.orgnih.govjppres.commdpi.comencyclopedia.pub.

Precursor Compounds and Enzymatic Conversions

The fundamental precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (B83284) (FPP). FPP is synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway royalsocietypublishing.orgmdpi.comencyclopedia.pub. FPP is then converted into germacrene A by the enzyme germacrene A synthase (GAS). Subsequently, germacrene A is oxidized to germacrenoic acid by germacrene A oxidase (GAO). A series of enzymatic oxidations, often catalyzed by cytochrome P450 enzymes (CYPs), then lead to the formation of various sesquiterpene lactone skeletons, including the germacranolide framework characteristic of this compound royalsocietypublishing.org. While specific enzymes directly responsible for the final steps leading to this compound are not detailed in the literature, Tagitinin C is identified as a key proximate precursor, primarily through photochemical transformation rather than enzymatic conversion researchgate.netnih.govresearchgate.netbiocrick.comacs.orgresearchgate.net.

Relationship to the Germacranolide Sesquiterpene Family

This compound is classified as a germacranolide sesquiterpene lactone nih.govitmedicalteam.pl. Germacranolides are characterized by a ten-membered carbon ring and represent a major structural class of sesquiterpene lactones found in the Asteraceae family royalsocietypublishing.orgmdpi.comencyclopedia.pub. This compound is part of a family of related compounds isolated from Tithonia diversifolia, which includes Tagitinin A and Tagitinin C google.comacs.orgnih.govscielo.org.mxjmcs.org.mx. These compounds share structural similarities and are often studied in conjunction due to their common origin and related chemical transformations.

Chemoenzymatic and Biomimetic Transformations Leading to this compound

While chemoenzymatic synthesis strategies are a growing area in natural product chemistry, the literature does not extensively detail specific chemoenzymatic routes for the direct synthesis of this compound. However, the photochemical conversion of Tagitinin C to this compound is considered a biomimetic approach, inspired by known photochemical isomerizations of dienone-based sesquiterpenes researchgate.netacs.org. This process mimics potential natural transformations that may occur within the plant or under specific environmental conditions, such as exposure to light.

Photochemical Pathways in this compound Formation

Photochemical reactions play a critical role in the formation of this compound, most notably through the transformation of Tagitinin C.

Photo-dependent Cyclization Mechanisms from Tagitinin C

A significant pathway for this compound production involves the photo-dependent cyclization of Tagitinin C under UV irradiation researchgate.netnih.govresearchgate.netbiocrick.comacs.orgresearchgate.net. This transformation is highly efficient, with studies reporting reaction times of less than 15 minutes for the conversion and achieving a 100% yield when scaled up researchgate.netnih.gov. Furthermore, irradiating plant extracts with UV light has been shown to increase the isolation yield of this compound by approximately eight-fold compared to extracts not exposed to UV light researchgate.netnih.gov. This highlights the importance of light in promoting the formation or stability of this compound from its precursor.

Isomerization and Hemiketalization Processes in Dienone-Based Precursors

The photochemical conversion of Tagitinin C to this compound is understood to proceed via a mechanism involving isomerization and subsequent hemiketalization. Specifically, the (E,Z)-dienone moiety present in Tagitinin C undergoes photoisomerization to a (Z,Z)-dienone. This isomerized intermediate then participates in an intramolecular hemiketalization reaction with an available hydroxyl group, leading to the formation of this compound researchgate.netntu.edu.sg. This type of dienone isomerization is a recognized photochemical process in the chemistry of sesquiterpenes and contributes to the structural diversity observed in these natural products researchgate.netntu.edu.sg.

Chemical Derivatization Strategies of this compound and Related Analogues

The chemical derivatization of this compound and its precursors, such as Tagitinin C, aims to improve its accessibility, enhance its biological efficacy, or explore its structure-activity relationships. A primary strategy involves the conversion of more abundant natural precursors into this compound.

One of the most significant chemical transformations reported is the photocyclization of Tagitinin C to this compound . Tagitinin C is readily isolated from Tithonia diversifolia, whereas this compound is present in lower concentrations researchgate.netnih.govinfobibos.com.br. Research has demonstrated that Tagitinin C can be efficiently converted to this compound via a photo-dependent reaction, achieving cyclization in under 15 minutes under specific conditions researchgate.netnih.gov. Scaling up this process has shown a 100% yield, making it a viable route for obtaining larger quantities of this compound researchgate.netnih.gov. This photochemical approach represents a key derivatization strategy for increasing the availability of this compound for further studies infobibos.com.br.

Another avenue for derivatization involves Michael addition reactions to the α,β-unsaturated systems present in related sesquiterpene lactones like Tagitinin C. These reactions, involving nucleophiles such as amines, phosphonates, and thiols, have yielded various derivatives with altered physicochemical properties, such as enhanced water solubility, and have been shown to retain or improve biological activities researchgate.netresearchgate.netnih.gov. These modifications are crucial for exploring SAR and developing compounds with improved pharmacological profiles researchgate.netnih.gov.

Synthetic Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are vital for understanding how specific structural features of a molecule contribute to its biological effects. For sesquiterpene lactones like this compound, these studies often focus on modifications to reactive functional groups.

The α-methylene-γ-lactone moiety and the α,β-unsaturated ketone systems present in sesquiterpene lactones are recognized as critical pharmacophores responsible for their biological activities, often through covalent interaction with nucleophilic sites (e.g., thiol groups) on target proteins nih.govcore.ac.ukencyclopedia.pub. Modifications to these moieties can significantly impact activity. For instance, the Michael addition of various nucleophiles to Tagitinin C has yielded derivatives where the biological activity is maintained, and in some cases, enhanced. These modifications also lead to improved water solubility, which can positively influence bioavailability and pharmacokinetic properties researchgate.netresearchgate.net. Research has indicated that the presence of these two enone functions is a requirement for the observed biological activity in Tagitinin C derivatives researchgate.net.

Furthermore, the development of thioglucoside analogues of gliflozins , which include compounds like Tagitinins D, E, F, and G, exemplifies SAR investigations. These analogues were synthesized and evaluated for their potential as SGLT2 inhibitors, demonstrating high inhibitory activity. The synthetic approach for these gliflozin analogues is noted for its simplicity, efficiency, low cost, high yields, and mild reaction conditions compared to other C-glucoside gliflozins patsnap.com. This highlights how structural modifications can be tailored to target specific biological pathways.

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex natural products like this compound often requires the use of protecting groups to selectively mask reactive functional groups, preventing unwanted side reactions during synthetic transformations. While specific detailed reports on the protecting group strategies employed directly in the total synthesis of this compound are limited in the provided literature, general principles and examples from related complex molecule synthesis are applicable.

Analog Synthesis for Targeted Biological Activity

The synthesis of analogues of this compound aims to develop compounds with improved or novel biological activities, better pharmacokinetic properties, or increased selectivity for specific targets.

As mentioned, the thioglucoside analogues of gliflozins (Tagitinins D, E, F, G) represent a successful strategy for developing compounds with targeted biological activity, specifically as potent SGLT2 inhibitors for potential antidiabetic applications patsnap.com. This demonstrates how the core scaffold of tagitinins can be adapted to modulate activity towards different biological targets.

The Michael addition derivatives of Tagitinin C also fall under analog synthesis for targeted biological activity. By reacting Tagitinin C with various nucleophiles, researchers have generated compounds with enhanced water solubility and retained or improved anticancer and anti-inflammatory properties researchgate.netresearchgate.netnih.gov. For instance, specific Michael adducts have shown better anticancer activities compared to Tagitinin C itself, with one derivative demonstrating minimal cytotoxicity to normal cells, making it a promising lead compound for anticancer drug design researchgate.net.

Furthermore, the synthesis of related complex sesquiterpene lactones, such as molephantin (B1677396) and tomenphantopin F , involves advanced synthetic methodologies like intermolecular Barbier allylation and Nozaki–Hiyama–Kishi (NHK) macrocyclization, showcasing the chemical repertoire available for constructing highly oxygenated macrocyclic frameworks found in this class of natural products researchgate.net. Similarly, the collective synthesis of furanoheliangolides , including goyazensolide , employs strategies like Dess–Martin periodinane oxidation, acetal (B89532) protection, Sonogashira coupling, and Sharpless asymmetric dihydroxylation, enabling access to diverse and complex natural product structures acs.orgnih.gov. These synthetic endeavors provide valuable insights and methodologies that can be adapted for the targeted synthesis of this compound analogues.

Compound List:

Tagitinin A

Tagitinin B

Tagitinin C

Tagitinin D

Tagitinin E

this compound

Tagitinin G

Molephantin

Tomenphantopin F

Goyazensolide

2α-hydroxytirotundin

Helenalin

Micheliolide

Xanthatin

Xanthipungolide

Artemisinin

Dihydroartemisinin

Artemether

Arteether

Sodium artesunate (B1665782)

Sodium artelinate (B1141390)

Artelinic acid

Inuloxins A, C, D

Harzianelactones A, B

Momilactones

Cynaropicrin

Thapsigargin

Mipsagargin (G-202)

Antrocin

Tirotundin

Flavoperidol

Combretastatins

Podophyllotoxin

Arjunolic acid

Digoxin

Quinidine

Charantin

Gymnemic acid

Bis[6(methylsulfinyl)hexyl] urea (B33335)

DMBA (Dimethylaminomicheliolide)

Tagitinin C derivatives (general)

Thioglucoside analogues of gliflozins

Furanoheliangolides

C-glucoside gliflozins

O-glucoside gliflozins

Tagitinin A derivatives (general)

Tagitinin C derivatives (Michael adducts)

Total Synthesis and Synthetic Methodologies of Tagitinin F and Its Analogues

Strategic Approaches to the Total Synthesis of Tagitinin F

The synthesis of a molecule as complex as this compound necessitates a carefully planned and strategic approach. Chemists have devised innovative strategies to tackle the inherent difficulties in constructing its unique framework.

"Build/Couple/Pair" Strategy in Sesquiterpene Lactone Synthesis

A powerful and convergent approach known as the "build/couple/pair" strategy has been effectively utilized in the collective synthesis of numerous sesquiterpene lactones, including analogues related to this compound. acs.orgnih.govfigshare.com This strategy involves the initial synthesis of relatively simple building blocks, which are then coupled together. acs.orgnih.gov The final and often most complex step involves a "pairing" reaction, such as a cyclization, to construct the core macrocyclic structure. acs.orgchemrxiv.org

This modular approach offers significant advantages, including the ability to generate a diverse library of natural product analogues by varying the initial building blocks. nih.gov For instance, a collective synthesis of 16 different sesquiterpene lactones was achieved using this strategy, demonstrating its efficiency and versatility. acs.orgnih.gov The use of an alkyne within one of the building blocks is a key feature, facilitating the "coupling" phase through mild and efficient reactions like the Sonogashira coupling and offering divergent pathways for further functionalization. acs.orgnih.gov

Challenges in Constructing Highly Oxygenated Macrocyclic Frameworks

The synthesis of highly oxygenated macrocyclic compounds like this compound is fraught with challenges. mdpi.com These molecules often contain numerous stereocenters and sensitive functional groups that demand precise control throughout the synthetic sequence. mdpi.com The macrocyclization step itself is often a major hurdle due to unfavorable entropic factors and the potential for competing side reactions, such as oligomerization. mdpi.com This often necessitates the use of high-dilution conditions, which can lead to reduced yields and pose challenges for large-scale synthesis. royalsocietypublishing.org

The strained ten-membered macrocyclic backbone of germacranolides, the class of compounds to which this compound belongs, adds another layer of difficulty. researchgate.netresearchgate.net The presence of specific geometric isomers of double bonds, such as the (E,Z)-dienone moiety found in related natural products, further complicates the synthesis. researchgate.netresearchgate.net

Key Synthetic Reactions and Transformations

The successful total synthesis of this compound and its analogues relies on the application of specific and powerful chemical reactions. These transformations are crucial for assembling the key fragments and for the final ring-closing event.

Diastereoselective Intermolecular Barbier Allylation

The Barbier reaction, a versatile carbon-carbon bond-forming reaction, has proven to be a cornerstone in the synthesis of complex natural products. nih.gov In the context of this compound-related syntheses, a highly diastereoselective intermolecular Barbier allylation has been employed as a key step. researchgate.netresearchgate.netchemrxiv.org This reaction typically involves the coupling of a β,γ-unsaturated aldehyde with an optically active 3-bromomethyl-5H-furan-2-one intermediate. researchgate.netresearchgate.netchemrxiv.org The ability to control the stereochemistry during this coupling is critical for establishing the correct configuration of the final natural product. The Barbier reaction is valued for its functional group tolerance and its ability to be performed under mild conditions, often streamlining the synthetic pathway and leading to high yields and diastereoselectivity. nih.gov

Nozaki–Hiyama–Kishi (NHK) Macrocyclization

The Nozaki–Hiyama–Kishi (NHK) reaction is a powerful tool for the formation of macrocycles and has been instrumental in the synthesis of this compound's framework. researchgate.netresearchgate.netchemrxiv.org This chromium(II)- and nickel(II)-mediated coupling reaction is particularly effective for closing large rings, a step that is often challenging in complex syntheses. nih.govmsu.edu In the synthesis of molephantin (B1677396), a related germacranolide, an intramolecular NHK macrocyclization was the key step for constructing the highly oxygenated ten-membered ring. researchgate.netresearchgate.netchemrxiv.org The success of this late-stage macrocyclization is a testament to the reliability and efficiency of the NHK reaction in complex settings. nih.gov

Gold Catalysis in Alkyne Activation and Rearrangement

Gold catalysis has emerged as a powerful method in modern organic synthesis, particularly for the activation of alkynes. soci.orgfrontiersin.orgnih.gov Gold catalysts act as soft and carbophilic Lewis acids, selectively activating carbon-carbon triple bonds towards nucleophilic attack under mild reaction conditions. soci.orgnih.gov In a collective synthesis of furanoheliangolides, a gold-catalyzed transannulation of an alkyne-containing intermediate was envisioned to generate the strained bicyclic core. acs.orgnih.gov Specifically, the synthesis of this compound was achieved through a gold-catalyzed process where an alkyne is activated, leading to a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by hydrolysis. acs.org This transformation highlights the unique reactivity that can be accessed through gold catalysis, enabling complex rearrangements and the construction of intricate molecular architectures. frontiersin.org

Enantioselective Synthesis and Diastereoisomeric Control in this compound Synthesis

The synthesis of a specific stereoisomer of a complex molecule like this compound, which has multiple chiral centers, necessitates precise control over the three-dimensional arrangement of its atoms. Diastereoselectivity, the control over the formation of stereoisomers that are not mirror images, is a cornerstone of modern organic synthesis. numberanalytics.com Strategies to achieve this control are broadly categorized into using chiral auxiliaries, employing asymmetric catalysis, or leveraging the inherent stereochemistry of the substrate itself. numberanalytics.comnumberanalytics.com

In the context of this compound and related sesquiterpenoid lactones, chemists have utilized these strategies to master the stereochemical challenges. One successful approach involves incorporating chirality from the very beginning of the synthesis. For instance, a scalable synthetic route to related germacranolides uses L-tartaric acid, an inexpensive and naturally occurring chiral molecule, as the starting material to establish the stereochemistry at the C5 and C6 positions early in the sequence. chemrxiv.org

Asymmetric reactions are also pivotal in setting key stereocenters. The Sharpless asymmetric dihydroxylation (SAD) has been effectively used to install hydroxyl groups with a specific orientation on an enyne intermediate during a collective synthesis of several furanoheliangolides, including this compound. acs.orgnih.gov Another powerful method reported is a highly diastereoselective intermolecular Barbier allylation, which couples a β,γ‐unsaturated aldehyde with an optically active 3‐bromomethyl‐5H‐furan‐2‐one intermediate to construct the α-methylene-γ-butyrolactone moiety with high stereocontrol. researchgate.netresearchgate.net

Even with highly selective reactions, the formation of multiple diastereomers can occur. In a collective synthesis that produced this compound, the cyclization precursor was treated with CrCl₂ to form the ten-membered germacrene framework, resulting in a separable mixture of two diastereomers at the C6 position. acs.orgnih.gov The distinct structures of these diastereomers were confirmed through nuclear Overhauser effect (NOE) studies and, in one case, definitively established by X-ray diffraction. acs.orgnih.gov

Table 1: Methodologies for Stereochemical Control in the Synthesis of this compound and Related Germacranolides

| Strategy | Specific Method | Stereocenter(s) Controlled | Key Reagents/Features | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of a chiral starting material | C5, C6 | L-tartaric acid | chemrxiv.org |

| Asymmetric Catalysis | Sharpless Asymmetric Dihydroxylation (SAD) | Dihydroxylation of an enyne | AD-mix, OsO₄ (catalytic) | acs.orgnih.gov |

| Substrate-Controlled Diastereoselection | Intermolecular Barbier Allylation | C7, C8 | Optically active 3-bromomethyl-5H-furan-2-one | researchgate.netresearchgate.net |

Collective Synthesis of this compound within Families of Natural Products

Collective synthesis refers to a strategy where a unified synthetic plan allows for the preparation of multiple, structurally related natural products from a common intermediate. This approach is highly efficient and enables systematic studies of structure-activity relationships.

Parallel Synthesis Efforts for Related Sesquiterpenoids

The structural similarities among sesquiterpenoid lactones make them ideal targets for collective synthesis. A notable achievement in this area is the total synthesis of 16 different sesquiterpene lactones, including this compound, using a "build/couple/pair" strategy. acs.org This effort not only produced the target molecules but also enabled the synthesis of probes for chemical biology research and led to the revision of the stereochemical assignments for two of the natural products. numberanalytics.comacs.org

In a separate endeavor focused on highly oxygenated germacranolides, a synthetic route was developed that initially yielded molephantin. chemrxiv.orgresearchgate.net This same pathway also provided access to another congener, tomenphantopin F. researchgate.netresearchgate.net Furthermore, the synthesized molephantin could be converted via a photoinduced cycloisomerization into 2-deethoxy-2β-hydroxyphantomolin, which then served as a gateway to four other related furanogermacranolides. chemrxiv.orgresearchgate.net This highlights how a single synthetic stream can be leveraged to produce a diverse array of complex molecules.

Another method for producing this compound involves the direct photocyclization of Tagitinin C, a more abundant precursor isolated from the plant Tithonia diversifolia. researchgate.netresearchgate.net This efficient, light-dependent reaction can achieve a 100% yield in under 15 minutes, demonstrating a powerful semi-synthetic approach to obtaining the rarer this compound. researchgate.net

Table 2: Examples of Collective Synthesis Efforts Including this compound and Relatives

| Synthetic Effort | Core Strategy | Natural Products Synthesized | Reference |

|---|---|---|---|

| Furanoheliangolide Synthesis | Build/Couple/Pair | Goyazensolide, this compound, Tagitinin C, and 13 others | acs.orgnih.gov |

| (Furano)germacranolide Synthesis | Common Macrocyclization/Photoisomerization | Molephantin, Tomentophantopin F, EM-2, Phantomolin, and others | chemrxiv.orgresearchgate.net |

Access to this compound and Stereoisomers through Divergent Synthesis

Divergent synthesis is a key component of collective synthesis where a common intermediate is strategically modified to produce a range of different target compounds. This contrasts with a linear synthesis that aims for a single product.

The "build/couple/pair" strategy is a prime example of divergent synthesis. acs.org The key to this approach was the creation of a germacrene framework containing an alkyne group. This alkyne functionality served as a versatile handle for divergent functionalization pathways. acs.org In the synthesis of this compound, a propargyl alcohol intermediate was subjected to a gold catalyst. acs.orgnih.gov This was expected to trigger a Meyer-Schuster rearrangement to form Tagitinin C. acs.org Surprisingly, the reaction proceeded through a gold-activated alkyne intermediate, which underwent a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent hydrolysis to directly afford this compound. acs.orgnih.gov Treatment with the same catalyst followed by an acid wash did yield Tagitinin C, albeit in low yield due to its instability. acs.orgnih.gov This divergent outcome from a single precursor highlights the power and occasional unpredictability of the strategy.

This approach also inherently provides access to various stereoisomers. The use of a racemic building block in the "couple" phase led to a mixture of diastereomers at the C6 position of the germacrene framework, which could be separated and advanced individually, demonstrating controlled access to different stereoisomeric series. acs.orgnih.gov

Table 3: Divergent Synthesis Pathway to this compound and Tagitinin C

| Common Intermediate | Reaction Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Propargyl alcohol on germacrene core (Compound 35) | tBu₃PAuNTf₂ in DCM | This compound (16) | Gold-activated researchgate.netresearchgate.net-sigmatropic rearrangement | acs.orgnih.gov |

Pre Clinical Pharmacological and Biological Activities of Tagitinin F

Anti-inflammatory Properties and Immunomodulatory Effects of Tagitinin F

This compound exhibits potent anti-inflammatory properties through various mechanisms, impacting key cellular players and signaling molecules involved in the inflammatory cascade.

Modulation of Inflammatory Cytokine and Chemokine Production (IL-6, IL-8, TNF-α)

Studies have shown that this compound effectively modulates the production of pro-inflammatory cytokines and chemokines. In LPS-stimulated human neutrophils, this compound was found to significantly decrease the production of interleukin-6 (IL-6), interleukin-8 (IL-8, also known as CXCL8), and tumor necrosis factor-alpha (TNF-α) scielo.brresearchgate.netscielo.brnih.govthieme-connect.comresearchgate.netresearchgate.net. This reduction in key inflammatory mediators suggests a broad anti-inflammatory action at the cellular level. Furthermore, this compound demonstrated an attenuation of TNF-α production in both in vitro and in vivo experimental models nih.gov.

Table 1: Modulation of Cytokine Production by this compound in LPS-Stimulated Human Neutrophils

| Cytokine | Effect of this compound | Reference(s) |

| IL-6 | Decreased | scielo.brresearchgate.netscielo.brnih.govthieme-connect.comresearchgate.netresearchgate.net |

| IL-8 | Decreased | scielo.brresearchgate.netscielo.brnih.govthieme-connect.comresearchgate.netresearchgate.net |

| TNF-α | Decreased | scielo.brresearchgate.netscielo.brnih.govthieme-connect.comresearchgate.netresearchgate.netnih.gov |

Inhibition of Myeloperoxidase Activity in Immune Cells (e.g., Human Neutrophils)

Myeloperoxidase (MPO) is an enzyme highly expressed in neutrophils, playing a crucial role in the inflammatory response. This compound has demonstrated the ability to inhibit MPO activity in human neutrophils stimulated with lipopolysaccharide (LPS) scielo.brresearchgate.netscielo.brresearchgate.net. This inhibition suggests that this compound can dampen the enzymatic activity of neutrophils, thereby reducing their contribution to inflammation. In contrast, other related tagitinins (B1237875), such as Tagitinin C and A, were observed to increase MPO activity in similar experimental conditions scielo.br.

Table 2: Effect of this compound on Human Neutrophil Myeloperoxidase (MPO) Activity

| Treatment | MPO Activity | Reference(s) |

| LPS-stimulated Neutrophils | Inhibited | scielo.brresearchgate.netscielo.brresearchgate.net |

| LPS-stimulated Neutrophils + Dexamethasone | Inhibited | scielo.br |

| LPS-stimulated Neutrophils + Tagitinin C | Increased | scielo.br |

| LPS-stimulated Neutrophils + Tagitinin A | Increased | scielo.br |

Selective Anti-Inflammatory Action without Inducing Apoptosis in Specific Cell Types

A key finding regarding this compound's anti-inflammatory profile is its selective action. While Tagitinins C and A were observed to increase neutrophil apoptosis, this compound was found to decrease the secretion of inflammatory products from neutrophils without inducing apoptosis scielo.brresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netencyclopedia.pubmdpi.com. This selective action is crucial for therapeutic applications, as inducing apoptosis in immune cells can have unintended consequences. This compound's ability to exert anti-inflammatory effects without compromising cell viability in this context highlights a favorable safety profile in pre-clinical models scielo.brresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netencyclopedia.pubmdpi.com.

Table 3: Effect of Tagitinins on Human Neutrophil Apoptosis

| Tagitinin | Effect on Neutrophil Apoptosis | Reference(s) |

| This compound | No induction | scielo.brresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netencyclopedia.pubmdpi.com |

| Tagitinin C | Increased | scielo.brresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netencyclopedia.pubmdpi.com |

| Tagitinin A | Effect not specified, but C induced apoptosis | scielo.brresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netencyclopedia.pubmdpi.com |

Regulation of Inflammatory Processes in Experimental Models of Edema and Hyperalgesia

This compound has demonstrated efficacy in mitigating inflammatory processes in established pre-clinical models. In mice, this compound was found to attenuate carrageenan-induced paw edema, a common model for acute inflammation nih.govpatsnap.com. Concurrently, it also reduced carrageenan-induced mechanical hyperalgesia, indicating an anti-nociceptive effect alongside its anti-inflammatory actions nih.govpatsnap.com. These findings were supported by studies investigating this compound's impact on LPS-challenged macrophages and its role in models of edema and hyperalgesia nih.govpatsnap.comunifal-mg.edu.br.

Table 4: this compound in Experimental Inflammation and Pain Models

| Model | Effect of this compound | Reference(s) |

| Carrageenan-induced paw edema (mice) | Attenuated | nih.govpatsnap.com |

| Carrageenan-induced hyperalgesia (mice) | Attenuated | nih.govpatsnap.com |

Influence on Tissue Repair and Collagen Deposition during Wound Healing

Beyond its direct anti-inflammatory effects, this compound also influences the process of tissue repair. In experimental models of excisional skin wounds, this compound was effective in reducing the infiltration of inflammatory cells, specifically neutrophils and macrophages nih.govpatsnap.com. Furthermore, it promoted collagen deposition within the scar tissue, a critical step in wound healing, and accelerated tissue maturation nih.govpatsnap.com. These observations suggest that this compound contributes to a more efficient and organized healing process by managing the inflammatory phase and supporting the subsequent repair mechanisms nih.govpatsnap.comunifal-mg.edu.br.

Table 5: this compound's Influence on Excisional Skin Wound Healing

| Aspect of Wound Healing | Effect of this compound | Reference(s) |

| Neutrophil infiltration | Reduced | nih.govpatsnap.com |

| Macrophage infiltration | Reduced | nih.govpatsnap.com |

| Collagen deposition in scar tissue | Stimulated | nih.govpatsnap.com |

| Tissue maturation | Accelerated | nih.govpatsnap.com |

Anti-Nociceptive Mechanisms of this compound Action

This compound possesses significant anti-nociceptive properties, as evidenced by its ability to attenuate mechanical hyperalgesia in pre-clinical models nih.govpatsnap.comorcid.orgresearchgate.net. The compound has been characterized as having anti-inflammatory, anti-nociceptive, and anti-matrix metalloproteinase activities nih.govpatsnap.comorcid.org. While the precise molecular mechanisms underlying its anti-nociceptive action are still under investigation, its potent anti-inflammatory effects, including the reduction of pro-inflammatory cytokines and enzymes like MPO, are likely to contribute significantly to its pain-relieving capabilities scielo.brresearchgate.netscielo.brnih.govthieme-connect.comresearchgate.netresearchgate.netnih.govpatsnap.com. The attenuation of carrageenan-induced hyperalgesia directly demonstrates its efficacy in reducing pain associated with inflammation in vivo nih.govpatsnap.com.

List of Compounds Mentioned:

Tagitinin A

Tagitinin C

this compound

Dexamethasone (Dexa)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8 / CXCL8)

Tumor Necrosis Factor-alpha (TNF-α)

Myeloperoxidase (MPO)

Lipopolysaccharide (LPS)

Antimicrobial and Antiparasitic Potential of this compound

The ability of natural compounds to combat infectious agents is a significant area of research, and this compound has demonstrated promising activity against parasitic infections.

In Vitro Leishmanicidal Efficacy against Leishmania braziliensis (Promastigotes and Amastigotes)

This compound has shown potent in vitro leishmanicidal activity against both the promastigote and amastigote stages of Leishmania braziliensis, a causative agent of cutaneous leishmaniasis researchgate.netnih.govchemfaces.comnih.govmdpi.com. Studies have reported an IC50 value of 7.4 µg/mL against L. braziliensis promastigotes, with a selectivity index (SI) greater than 6.7 researchgate.net. This indicates a favorable balance between its antiparasitic effect and toxicity to host cells. While specific IC50 values for amastigotes are not consistently reported, this compound has been shown to reduce the internalization of these forms into host cells researchgate.netnih.govnih.govmdpi.comresearchgate.net. This dual action against different parasite stages highlights its potential as an antileishmanial agent.

Table 1: In Vitro Leishmanicidal Efficacy of this compound against Leishmania braziliensis

| Parasite Stage | IC50 (µg/mL) | Selectivity Index (SI) | Notes on Activity | Reference |

| Promastigote | 7.4 | > 6.7 | Potent leishmanicidal effect | researchgate.net |

| Amastigote | Not specified | Not specified | Reduced internalization into host cells after 48h | researchgate.netnih.govnih.govmdpi.comresearchgate.net |

Impact on Parasite Internalization in Host Cells

Beyond directly killing the parasites, this compound has been observed to interfere with the parasite's ability to infect host cells. Research indicates that this compound, alongside other sesquiterpene lactones like Tirotundin 3-O-methyl ether and a guaianolide, significantly reduced the internalization of Leishmania amastigotes into peritoneal macrophages. This effect was observed after 48 hours of treatment, suggesting a mechanism that could limit parasite establishment within host tissues researchgate.netnih.govnih.govmdpi.comresearchgate.net. This finding is crucial as Leishmania resides intracellularly within macrophages during its amastigote stage, which is responsible for the pathogenesis of the disease.

Investigation of Antitumoral Activities of this compound

This compound has also shown promise in preclinical studies investigating its potential as an anticancer agent.

Selective Cytotoxicity Profiles against Cancer Cell Lines (e.g., Hep G2)

Studies have reported that this compound exhibits selective cytotoxicity against human hepatocellular carcinoma cells, specifically the Hep G2 cell line researchgate.netresearchgate.net. While precise IC50 values for this compound against Hep G2 cells are not detailed in the provided search results, its selective action suggests a potential advantage in targeting cancer cells while sparing normal cells. Related compounds, such as Tagitinin C, have demonstrated more defined cytotoxic effects against Hep G2 cells, with reported IC50 values in the range of 1.2–2.0 µg/mL mdpi.comnih.govresearchgate.net. The class of sesquiterpenoids, to which this compound belongs, has also shown cytotoxic activity against other leukemia cell lines like HL-60 researchgate.netresearchgate.net.

Emerging Biological Activities and Potential Therapeutic Applications

In Silico Assessment as an Anti-Diabetic Nephropathy Agent

In silico studies have explored the potential of this compound, a sesquiterpene lactone isolated from Tithonia diversifolia (also known as Mexican sunflower or insulin (B600854) leaf), as a candidate agent for managing diabetic nephropathy. Diabetic nephropathy is a significant complication of diabetes mellitus, characterized by progressive kidney damage. Computational methods, including molecular docking and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are employed to identify and evaluate the potential therapeutic efficacy of natural compounds.

A study by Adianingsih et al. (2022) investigated eighteen phytoconstituents from Tithonia diversifolia, including this compound, for their potential mechanisms against various targets of diabetic nephropathy jppres.comresearchgate.netjppres.comjppres.com. The research employed molecular docking to assess binding affinities to target proteins and predicted pharmacokinetic profiles. The findings indicated that this compound, along with other constituents like Diversifolin and Tirotundin, demonstrated high binding affinity to several diabetes-related proteins jppres.comresearchgate.netjppres.comjppres.com. Specifically, this compound showed a high binding affinity to α-glucosidase, with a calculated binding energy of -8.1 Kcal/mol, which was found to be more potent than the reference drug Acarbose (B1664774) (-7.6 Kcal/mol) jppres.com. Tagitinin C from the same study also exhibited significant binding affinity to Angiotensin-Converting Enzyme (ACE), with a binding energy of -8.9 Kcal/mol, surpassing that of Lisinopril (-7.9 Kcal/mol) jppres.com. These in silico results suggest that this compound and other compounds from Tithonia diversifolia may exert anti-diabetic nephropathy effects through multiple pathways, potentially by inhibiting key enzymes and receptors involved in the progression of the disease jppres.comresearchgate.netjppres.comjppres.com. Furthermore, this compound and related compounds were predicted to possess favorable ADME-T properties, indicating good drug-likeness and potential for further development jppres.comresearchgate.netjppres.comjppres.com.

Molecular Mechanisms of Action of Tagitinin F

Molecular Targeting of Inflammatory Signaling Pathways by Tagitinin F

This compound has demonstrated significant effects on key inflammatory signaling cascades, impacting the production of pro-inflammatory mediators and the activity of enzymes crucial in the inflammatory response.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation

Sesquiterpene lactones, including this compound, are recognized for their role in modulating the nuclear factor-kappa B (NF-κB) signaling pathway scielo.brresearchgate.net. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Studies have shown that Tagitinins (B1237875) C, F, and A, when applied to human neutrophils, decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) scielo.brresearchgate.netnih.govresearchgate.netencyclopedia.pub. While the direct inhibition of NF-κB translocation is not explicitly detailed for this compound in the provided literature, the significant reduction in these key inflammatory cytokines strongly suggests an interference with NF-κB activation or downstream signaling scielo.brresearchgate.net. For instance, other compounds that reduce NF-κB nuclear translocation have also been shown to decrease matrix metalloproteinase (MMP) levels, hinting at a similar indirect mechanism for this compound mdpi.com.

Potential Interaction with Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

This compound has been identified as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes nih.govresearchgate.netmdpi.com. Specifically, research indicates a concentration-dependent downregulation of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) activities by this compound nih.gov. This dual inhibition is significant because COX enzymes are involved in the synthesis of prostaglandins, key mediators of inflammation and pain, while LOX enzymes produce leukotrienes, which also play a role in inflammatory processes mdpi.comfrontiersin.org. By targeting both pathways, this compound can broadly dampen the production of inflammatory eicosanoids.

Modulation of Matrix Metalloproteinases (MMPs)

This compound has demonstrated the ability to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade components of the extracellular matrix and are implicated in tissue remodeling, inflammation, and cancer progression mdpi.comnih.gov. Studies have reported a concentration-dependent downregulation of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-2 (MMP-2) activities by this compound nih.gov. This modulation of MMPs may contribute to this compound's anti-inflammatory and tissue-modulating effects.

Table 1: Inflammatory Pathway Modulation by this compound

| Pathway/Enzyme | Effect | Key Mediators Affected | Reference(s) |

| NF-κB Signaling (Cytokine Production) | Inhibition | IL-6, IL-8, TNF-α | scielo.brresearchgate.netnih.govresearchgate.netencyclopedia.pub |

| Cyclooxygenase-1 (COX-1) | Inhibition | Prostaglandins | nih.govresearchgate.netmdpi.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | Prostaglandins | nih.govresearchgate.netmdpi.com |

| 5-Lipoxygenase (5-LOX) | Inhibition | Leukotrienes | nih.govresearchgate.netmdpi.com |

| Matrix Metalloproteinase-1 (MMP-1) | Downregulation | Extracellular Matrix Degradation | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Downregulation | Extracellular Matrix Degradation | nih.gov |

Covalent Binding Mechanisms of Sesquiterpene Lactones

A fundamental mechanism underlying the biological activity of sesquiterpene lactones, including this compound, involves covalent modification of cellular proteins. This is primarily mediated by specific structural features that allow for electrophilic attack on nucleophilic residues within proteins.

Role of the α-Methylene-γ-Lactone Group in Thiol Alkylation

The α-methylene-γ-lactone (αM γL) moiety is a critical structural component of sesquiterpene lactones that confers their reactivity nih.govresearchgate.netencyclopedia.pubresearchgate.netmdpi.com. This group functions as a Michael acceptor, enabling it to undergo nucleophilic addition reactions, particularly with thiol groups (-SH) found in cysteine residues of proteins encyclopedia.pubresearchgate.netmdpi.comnih.govacs.org. This alkylation process leads to the formation of stable covalent bonds between the sesquiterpene lactone and its protein target, thereby altering the target's function. The presence of the αM γL group is considered essential for the anti-inflammatory and other biological effects observed for these compounds researchgate.netencyclopedia.pubmdpi.com. For example, studies on cynaropicrin, another STL, showed that its anti-inflammatory activity is mediated by conjugation with protein sulfhydryl groups, and this effect is abrogated in the presence of excess thiol compounds mdpi.com.

Covalent Engagement with Specific Protein Targets

The covalent binding mechanism allows sesquiterpene lactones to interact with a range of cellular proteins, modulating their activities and cellular processes. While specific protein targets for this compound are still under investigation, the general mechanism involves the αM γL group reacting with nucleophilic amino acid residues, most commonly cysteine thiols encyclopedia.pubresearchgate.netmdpi.comnih.govacs.orgresearchgate.net. Other sesquiterpene lactones like parthenolide (B1678480) have been shown to covalently bind to multiple cysteine residues in proteins such as Hsp72 and USP7 acs.orgdovepress.com. Similarly, goyasensolide, a related sesquiterpene lactone, selectively targets importin-5 (IPO5) for covalent engagement researchgate.netacs.org. These findings highlight the broad potential for this compound, through its αM γL moiety, to covalently modify various protein targets, thereby mediating its diverse biological effects.

Table 2: General Covalent Binding Mechanism of Sesquiterpene Lactones

| Structural Moiety | Reactive Site | Reaction Type | Target Nucleophile | Biological Consequence |

| α-Methylene-γ-Lactone (αM γL) | Electrophilic carbon center | Michael Addition | Thiol groups (e.g., Cysteine) | Covalent modification of proteins, altering function |

| Histidine, Lysine | Covalent modification of proteins, altering function |

Compound List:

this compound

Tagitinin C

Tagitinin A

Parthenolide

Heliangin

Vlasouliolides E-I

Damcin

Ambrosin

Coronopilin

7-hydroxy frullanolide (B1214250)

Budlein A

Secoeudesma sesquiterpenes lactone A

Alantolactone

Costunolide

Dehydrocostus lactone

Cynaropicrin

Naringenin

Oleocanthal (OLC)

Goyazensolide

Importin-5 (IPO5)

Hsp72

USP7

IL-6 (Interleukin-6)

IL-8 (Interleukin-8)

TNF-α (Tumor Necrosis Factor-alpha)

COX-1 (Cyclooxygenase-1)

COX-2 (Cyclooxygenase-2)

5-LOX (5-Lipoxygenase)

MMP-1 (Matrix Metalloproteinase-1)

MMP-2 (Matrix Metalloproteinase-2)

NF-κB (Nuclear Factor-kappa B)

This section delves into the specific ways this compound interacts with cellular components and processes, focusing on its impact on immune cell infiltration and its potential influence on intracellular protein translocation.

Influence on Cellular Infiltration (Neutrophils, Macrophages)

This compound has demonstrated a notable capacity to modulate the infiltration of key inflammatory cells, namely neutrophils and macrophages, into sites of injury or inflammation. Studies investigating its effects in wound healing models have shown that this compound treatment effectively reduces the presence of both neutrophils and macrophages within the affected tissue. nih.govpatsnap.com

Furthermore, this compound exhibits direct anti-inflammatory effects on human neutrophils. It was found to significantly inhibit lipopolysaccharide (LPS)-induced myeloperoxidase (MPO) activity, an enzyme released by activated neutrophils that contributes to tissue damage during inflammation. researchgate.netscielo.br Importantly, this compound decreased the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) by neutrophils without inducing neutrophil apoptosis, a characteristic that differentiates it from other related sesquiterpene lactones like Tagitinin C. researchgate.netscielo.br This selective modulation suggests this compound may dampen inflammatory responses by controlling neutrophil activation and mediator release without compromising cell viability.

Table 1: Effects of this compound on Neutrophil Activity and Infiltration

| Cellular Process / Marker Affected | Observed Effect of this compound | Reference(s) |

| Neutrophil Infiltration (Excisional Wounds) | Reduced infiltration. | nih.govpatsnap.com |

| LPS-induced MPO Activity (Human Neutrophils) | Significantly inhibited. | researchgate.netscielo.br |

| Inflammatory Cytokine Secretion (Neutrophils) | Decreased IL-6, IL-8, TNF-α secretion without inducing apoptosis. | researchgate.netscielo.br |

Potential Interference with Intracellular Protein Translocation and Interactions

While direct evidence specifically implicating this compound in the inhibition of the Importin-5 pathway is not extensively documented, the broader class of sesquiterpene lactones, and this compound's known cellular activities, suggest potential interactions with intracellular protein translocation mechanisms.

The classical pathway for nuclear protein import involves importins, which are karyopherin proteins that bind to cargo proteins containing Nuclear Localization Signals (NLSs). These importin-cargo complexes then interact with components of the Nuclear Pore Complex (NPC) to facilitate translocation into the nucleus. The small GTPase Ran plays a critical regulatory role in this process, ensuring the directionality and efficiency of transport. unige.chplos.orgnih.govnih.gov

Research on related compounds, such as Tagitinin C, has demonstrated its ability to influence the nuclear translocation of transcription factors like Nrf2, a key regulator of antioxidant and anti-inflammatory responses. Tagitinin C's mechanism involves activating the Nrf2-HO-1 signaling pathway, which necessitates the movement of Nrf2 from the cytoplasm to the nucleus. nih.gov This precedent indicates that sesquiterpene lactones can modulate cellular processes that depend on the precise movement of proteins within the cell. Although this compound's specific interaction partners in protein translocation remain to be fully elucidated, its demonstrated effects on cellular signaling and immune cell function suggest that it may indirectly influence pathways governing protein trafficking, potentially impacting the localization and activity of various cellular proteins.

Compound List:

this compound

Tagitinin C

Tagitinin A

Goyazensolide

Budlein A

Lychnopholide

Eremantholide C

Structure Activity Relationship Sar Studies of Tagitinins

Correlating Structural Features of Tagitinin F with Biological Potency

This compound has demonstrated a range of potent biological activities, including anti-inflammatory, anti-nociceptive, and anti-leishmanial effects researchgate.netnih.govmdpi.com. Notably, it exhibits dual inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes critical in inflammatory pathways nih.govmdpi.com. Its potency in these regards is quantified by specific IC50 values, underscoring the direct correlation between its chemical structure and biological efficacy nih.gov.

Elucidation of Pharmacophores for Specific Biological Activities